molecular formula C7H8F5N3O2 B13567095 [5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine; trifluoroacetic acid

[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine; trifluoroacetic acid

Katalognummer: B13567095
Molekulargewicht: 261.15 g/mol
InChI-Schlüssel: SCARZROHUBHIAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine; trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a pyrazole ring substituted with a difluoromethyl group and a methanamine group, combined with trifluoroacetic acid. The presence of fluorine atoms in its structure often imparts unique chemical and biological properties, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The difluoromethyl group can be introduced using difluoromethylating agents under specific conditions. The methanamine group is then added through amination reactions. The final step involves the combination with trifluoroacetic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. This is often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, [5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine is investigated for its potential therapeutic properties. Its ability to modulate biological pathways and interact with specific molecular targets makes it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties can be leveraged to create materials with enhanced performance characteristics, such as increased durability and resistance to degradation.

Wirkmechanismus

The mechanism of action of [5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to modulation of biological processes. For example, the compound may inhibit or activate enzymes, receptors, or other proteins involved in critical cellular functions. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine
  • [5-(chloromethyl)-1H-pyrazol-4-yl]methanamine
  • [5-(bromomethyl)-1H-pyrazol-4-yl]methanamine

Uniqueness

Compared to similar compounds, [5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine stands out due to the presence of the difluoromethyl group. This group imparts unique electronic and steric properties, which can influence the compound’s reactivity, stability, and biological activity. The combination with trifluoroacetic acid further enhances its chemical properties, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C7H8F5N3O2

Molekulargewicht

261.15 g/mol

IUPAC-Name

[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H7F2N3.C2HF3O2/c6-5(7)4-3(1-8)2-9-10-4;3-2(4,5)1(6)7/h2,5H,1,8H2,(H,9,10);(H,6,7)

InChI-Schlüssel

SCARZROHUBHIAB-UHFFFAOYSA-N

Kanonische SMILES

C1=NNC(=C1CN)C(F)F.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.